2,3-Diphosphoglyceric acid

Description

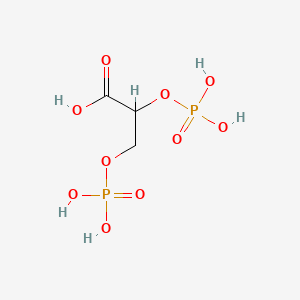

Structure

3D Structure

Properties

IUPAC Name |

2,3-diphosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O10P2/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHUEYCVLUUEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)OP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861801 | |

| Record name | Diphosphoglyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-81-8 | |

| Record name | Diphosphoglyceric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diphosphoglycerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoglyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIPHOSPHOGLYCERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ4454O4YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Pathways and Metabolic Flux of 2,3 Bisphosphoglyceric Acid

The Rapoport-Luebering Shunt: Formation and Intermediates

The Rapoport-Luebering shunt is a metabolic pathway predominantly active in red blood cells. tuscany-diet.net It serves as a critical branch of glycolysis, diverging at the level of 1,3-Bisphosphoglycerate (1,3-BPG) to produce 2,3-BPG. tuscany-diet.net Under typical physiological conditions, approximately 15-25% of the glucose that is converted to lactate (B86563) in erythrocytes is processed through this shunt. youtube.com

Origin from 1,3-Bisphosphoglycerate

The synthesis of 2,3-BPG originates from 1,3-BPG, an intermediate of the glycolytic pathway. tuscany-diet.net In the main glycolytic sequence, 1,3-BPG is converted to 3-phosphoglycerate (B1209933) by the enzyme phosphoglycerate kinase, a step that generates ATP. However, in the Rapoport-Luebering shunt, 1,3-BPG is diverted and isomerized to form 2,3-BPG. tuscany-diet.net This reaction is catalyzed by the enzyme bisphosphoglycerate mutase (BPGM). wikipedia.org

Energetic Considerations within the Shunt

The diversion of 1,3-BPG into the Rapoport-Luebering shunt has significant energetic implications for the erythrocyte. By bypassing the phosphoglycerate kinase step of glycolysis, the cell forgoes the production of one molecule of ATP for each molecule of 1,3-BPG that enters the shunt. wikipedia.org Consequently, when glucose is metabolized via this pathway, there is no net generation of ATP. youtube.com This creates a crucial balance between the energy requirements of the red blood cell and the necessity of producing 2,3-BPG to regulate oxygen delivery to tissues. tuscany-diet.net The metabolic flux through the shunt therefore represents a trade-off: sacrificing some ATP synthesis to maintain appropriate levels of an important allosteric effector of hemoglobin. nih.gov

Biosynthesis of 2,3-Bisphosphoglyceric Acid

The biosynthesis of 2,3-BPG is a key function of the Rapoport-Luebering shunt and is meticulously controlled by the activity of a specific enzyme.

Role of Bisphosphoglycerate Mutase (BPGM) as a Synthase

Bisphosphoglycerate mutase (BPGM) is the central enzyme responsible for the synthesis of 2,3-BPG. nih.gov It functions as a synthase, catalyzing the isomerization of 1,3-BPG to 2,3-BPG. nih.gov This synthase activity is the primary function of BPGM. nih.gov The enzyme facilitates the transfer of a phosphoryl group from the C1 position to the C2 position of the glycerate backbone. wikipedia.org BPGM is a multifunctional enzyme, also possessing phosphatase and mutase activities, though these are significantly less active than its synthase function. wikipedia.org

Regulatory Aspects of BPGM Activity

The activity of BPGM is subject to several regulatory mechanisms, ensuring that the levels of 2,3-BPG are maintained in response to physiological demands. One key regulator is pH; at alkaline pH, the synthase activity of BPGM is favored, while at lower pH, its phosphatase activity becomes more dominant. uniprot.org The enzyme is also subject to allosteric regulation. For instance, 2-phosphoglycolate (B1263510) has been identified as an endogenous activator of the phosphatase activity of BPGM. nih.gov Kinetic studies have shown that at low concentrations, 2-phosphoglycolate appears to bind to an allosteric site, increasing the enzyme's affinity for 2,3-BPG and activating it. nih.gov Citrate has been identified as an inhibitor of BPGM. uniprot.orgiucr.org

Catabolism of 2,3-Bisphosphoglyceric Acid

The breakdown of 2,3-BPG is as important as its synthesis for maintaining homeostasis. This degradation is primarily accomplished through the action of phosphatases. BPGM itself possesses a 2,3-BPG phosphatase activity, which hydrolyzes 2,3-BPG to 3-phosphoglycerate, an intermediate that can re-enter the main glycolytic pathway. nih.gov

More recently, another enzyme, Multiple Inositol (B14025) Polyphosphate Phosphatase (MIPP1), has been identified as a significant contributor to 2,3-BPG catabolism. pnas.org Unlike BPGM, which removes the 2-phosphate, MIPP1 selectively hydrolyzes the 3-phosphate from 2,3-BPG. pnas.orgnih.gov The total activity of MIPP1 in erythrocytes is comparable to the phosphatase activity of BPGM, indicating its major role in 2,3-BPG degradation. pnas.org The activity of human MIPP1 is sensitive to physiological changes in pH, with its activity decreasing by 50% as the pH rises from 7.0 to 7.4. pnas.orgnih.gov This provides a homeostatic mechanism to increase 2,3-BPG levels under conditions of alkalosis, thereby enhancing oxygen release to tissues. nih.gov

Table 1: Key Enzymes in 2,3-Bisphosphoglyceric Acid Metabolism

| Enzyme | Function | Activators | Inhibitors |

|---|---|---|---|

| Bisphosphoglycerate Mutase (BPGM) | Synthesizes 2,3-BPG from 1,3-BPG; hydrolyzes 2,3-BPG to 3-phosphoglycerate | 2-phosphoglycolate (phosphatase activity) | Citrate |

| Multiple Inositol Polyphosphate Phosphatase (MIPP1) | Hydrolyzes 2,3-BPG to 2-phosphoglycerate | - | - |

Table 2: Comparison of BPGM and MIPP1 Phosphatase Activity

| Feature | Bisphosphoglycerate Mutase (BPGM) | Multiple Inositol Polyphosphate Phosphatase (MIPP1) |

|---|---|---|

| Substrate | 2,3-Bisphosphoglyceric acid | 2,3-Bisphosphoglyceric acid |

| Product | 3-phosphoglycerate | 2-phosphoglycerate |

| Phosphate (B84403) Removed | 2-phosphate | 3-phosphate |

| pH Sensitivity | Phosphatase activity is dominant at lower pH | Activity decreases with increasing pH (from 7.0 to 7.4) |

| Relative Activity in Erythrocytes | Significant | On par with BPGM's phosphatase activity |

Interconnections with Core Erythrocyte Metabolic Pathways

The metabolism of 2,3-BPG is not an isolated pathway but is intricately integrated with the central energy-producing pathways of the red blood cell.

The synthesis and degradation of 2,3-BPG occur within a shunt of the Embden-Meyerhof-Parnas pathway, known as the Luebering-Rapoport pathway. wikipedia.orgbyjus.com This metabolic bypass begins with the glycolytic intermediate 1,3-Bisphosphoglycerate (1,3-BPG). byjus.combionity.com Instead of being converted directly to 3-phosphoglycerate by phosphoglycerate kinase (PGK) to generate ATP, a portion of the 1,3-BPG is diverted by the synthase activity of BPGM. wikipedia.orgbyjus.com BPGM catalyzes the isomerization of 1,3-BPG to 2,3-BPG. wikipedia.orgreddit.com

The pathway is completed when 2,3-BPG is hydrolyzed by the phosphatase activity of either BPGM or MIPP1 into 3-phosphoglycerate or 2-phosphoglycerate, respectively, which are both intermediates of the main glycolytic pathway. wikipedia.orgpnas.org A crucial consequence of this shunt is that it bypasses an ATP-generating step of glycolysis. wikipedia.orgbyjus.com For every molecule of glucose that passes through the Luebering-Rapoport shunt, there is a net loss of one potential ATP molecule. wikipedia.org This creates a delicate balance within the erythrocyte between the need to generate sufficient ATP for cellular processes and the need to maintain adequate levels of 2,3-BPG to regulate hemoglobin's oxygen affinity. wikipedia.orgbyjus.com

The Pentose (B10789219) Phosphate Pathway (PPP) is another critical metabolic route in erythrocytes, running parallel to glycolysis. wikipedia.org Its primary functions are to produce NADPH to combat oxidative stress and to generate precursors for nucleotide synthesis, such as ribose 5-phosphate. wikipedia.org The PPP and the glycolytic pathway, including the 2,3-BPG shunt, are interconnected as they both originate from the same substrate, glucose-6-phosphate. nih.gov

Metabolic Control Analysis of 2,3-Bisphosphoglyceric Acid Turnover

Metabolic control analysis (MCA) is used to understand how the control of metabolic fluxes and metabolite concentrations is distributed among the different enzymes in a pathway.

The regulation of the steady-state concentration of 2,3-BPG in erythrocytes is not controlled by a single rate-limiting enzyme but is distributed among several key steps. nih.govnih.gov A detailed metabolic control analysis has revealed that the feedback inhibition of the initial enzymes of glycolysis, hexokinase and phosphofructokinase, by 2,3-BPG itself is as important as the product inhibition of the 2,3-BPG synthase activity of BPGM. nih.govnih.govresearchgate.net This indicates that 2,3-BPG levels are under tight negative feedback control at the very beginning of the glycolytic pathway.

| Enzyme/Process | Regulatory Mechanism | Significance |

|---|---|---|

| Hexokinase (HK) | Feedback inhibition by 2,3-BPG | Controls entry of glucose into glycolysis, a primary control point for 2,3-BPG levels. nih.govnih.gov |

| Phosphofructokinase (PFK) | Feedback inhibition by 2,3-BPG; influenced by H⁺ | A major regulatory step in glycolysis that is highly sensitive to cellular energy status and pH. nih.govnih.gov |

| Bisphosphoglycerate Mutase (Synthase activity) | Product inhibition by 2,3-BPG | Directly controls the rate of 2,3-BPG synthesis. nih.gov |

| Bisphosphoglycerate Mutase (Phosphatase activity) | Activation by 2-phosphoglycolate | Controls the rate of 2,3-BPG degradation back to 3-PGA. nih.gov |

| Multiple Inositol Polyphosphate Phosphatase (MIPP1) | pH sensitivity | Provides an alternative, pH-regulated route for 2,3-BPG degradation. pnas.org |

Flux Control Coefficients and Elasticity Coefficients

Metabolic Control Analysis (MCA) provides a quantitative framework for understanding how the flux and concentration of metabolites are controlled within a metabolic pathway, such as the Rapoport-Luebering shunt responsible for the synthesis and degradation of 2,3-Bisphosphoglyceric acid (2,3-BPG). nih.govwikipedia.org This analysis utilizes two key parameters: flux control coefficients and elasticity coefficients, which describe the systemic and local properties of the pathway, respectively. copasi.orgdbkgroup.org

Flux Control Coefficients (C)

The flux control coefficient quantifies the relative change in the steady-state flux through a pathway in response to a change in the activity of a specific enzyme. libretexts.org A key principle of MCA is the summation theorem, which states that the sum of all flux control coefficients in a pathway equals one. libretexts.org This implies that control over the pathway's flux is often shared among several enzymes, challenging the traditional concept of a single "rate-limiting" step. wikipedia.orglibretexts.org

In the context of 2,3-BPG metabolism in human erythrocytes, detailed mathematical modeling and computer simulations have been used to determine the flux control coefficients for key enzymes. nih.govresearchgate.net These analyses have revealed that control over the concentration of 2,3-BPG is distributed among multiple steps. For instance, the feedback inhibition of hexokinase and phosphofructokinase by 2,3-BPG is as crucial in controlling the steady-state concentration of 2,3-BPG as the product inhibition of 2,3-BPG synthase itself. nih.govportlandpress.com

Studies have shown that enzymes such as ATPase and 2,3-BPG phosphatase exert significant control over the rate of glycolysis. researchgate.net The following table presents selected flux and concentration control coefficients for the normal in vivo steady state of the human erythrocyte, illustrating the distribution of control.

| Enzyme/Process | Flux Control Coefficient (Glycolytic Flux) | Concentration Control Coefficient ([2,3-BPG]) |

|---|---|---|

| Hexokinase (HK) | 0.28 | 0.89 |

| Phosphofructokinase (PFK) | 0.17 | 0.98 |

| 2,3-BPG Synthase (BPGS) | -0.03 | 0.43 |

| 2,3-BPG Phosphatase (BPGP) | 0.03 | -0.45 |

| Pyruvate (B1213749) Kinase (PK) | 0.08 | -0.21 |

| ATPase | 0.31 | -0.91 |

These coefficients indicate that hexokinase and phosphofructokinase have substantial control over the concentration of 2,3-BPG. nih.govresearchgate.net Furthermore, external effectors like H+ and oxygen exert most of their regulatory influence on 2,3-BPG concentration through these two enzymes. nih.gov The flux through the 2,3-BPG shunt itself changes in response to the energy demands of the cell, which contributes to stabilizing ATP levels. nih.govportlandpress.com

Elasticity Coefficients (ε)

Elasticity coefficients measure the local response of an individual enzyme's reaction rate to changes in the concentration of its substrates, products, or other effectors. copasi.orgdbkgroup.org Unlike control coefficients, which are systemic properties, elasticities are intrinsic properties of the isolated enzymes under specific conditions. dbkgroup.org They are crucial for understanding how the individual components of a pathway respond to metabolic perturbations.

The relationship between systemic control coefficients and local elasticity coefficients is a cornerstone of MCA. wikipedia.org For the Rapoport-Luebering shunt, the kinetic properties of bisphosphoglycerate mutase (which has both synthase and phosphatase activities) are critical. nih.govnih.gov In vivo kinetic characterization has revealed important details about its elasticities:

The synthase activity is strongly inhibited by protons (H+), which is a major factor in its pH dependence. nih.gov

The phosphatase activity is much less inhibited by its products, 3-phosphoglycerate and 2-phosphoglycerate, in vivo compared to in vitro measurements. nih.gov

The apparent Michaelis constant (Km) of the enzyme for 2,3-BPG is significantly higher in vivo than in vitro. nih.gov

The following table provides a conceptual overview of the key elasticity coefficients for the enzymes central to the Rapoport-Luebering shunt.

| Enzyme | Metabolite | Elasticity Coefficient (ε) | Description of Effect |

|---|---|---|---|

| 2,3-BPG Synthase | 1,3-Bisphosphoglycerate | Positive | Rate increases with substrate concentration. |

| 2,3-BPG Synthase | 2,3-Bisphosphoglycerate (B1242519) | Negative | Product inhibition; rate decreases as product accumulates. |

| 2,3-BPG Synthase | H+ | Negative | Strong inhibition by protons, contributing to pH sensitivity. nih.gov |

| 2,3-BPG Phosphatase | 2,3-Bisphosphoglycerate | Positive | Rate increases with substrate concentration. |

| 2,3-BPG Phosphatase | 3-Phosphoglycerate | Negative | Weak product inhibition in vivo. nih.gov |

| Hexokinase | 2,3-Bisphosphoglycerate | Negative | Feedback inhibition by 2,3-BPG. nih.gov |

| Phosphofructokinase | 2,3-Bisphosphoglycerate | Negative | Feedback inhibition by 2,3-BPG. nih.gov |

This table conceptually illustrates the expected nature of the elasticity coefficients for key enzymes interacting with the 2,3-BPG shunt based on known kinetic properties.

Allosteric Regulation of Hemoglobin Oxygen Affinity by 2,3 Bisphosphoglyceric Acid

Molecular Interactions with Deoxyhemoglobin

2,3-Bisphosphoglyceric acid (2,3-BPG), a small molecule produced during glycolysis in red blood cells, plays a crucial role in modulating the oxygen affinity of hemoglobin. fiveable.me It functions as an allosteric effector, binding to a site on the hemoglobin molecule distinct from the oxygen-binding sites, thereby influencing hemoglobin's ability to bind and release oxygen. wikipedia.orgtuscany-diet.net This regulatory mechanism is vital for efficient oxygen delivery to the body's tissues. nih.gov

Binding Site within the Hemoglobin Tetramer

2,3-BPG binds to the deoxygenated form of hemoglobin (deoxyhemoglobin). colostate.edu The binding site is located in a central cavity within the hemoglobin tetramer, between the two β-subunits. colostate.edulibretexts.org This cavity is of appropriate size and positive charge to accommodate the negatively charged 2,3-BPG molecule. wikipedia.orgstandardofcare.com Specifically, the pocket in deoxyhemoglobin is about 11 angstroms, which neatly fits the approximately 9-angstrom 2,3-BPG molecule. wikipedia.orgstandardofcare.com In contrast, upon oxygenation, the hemoglobin molecule undergoes a conformational change to the R (relaxed) state, which narrows this central cavity to about 5 angstroms, preventing 2,3-BPG from binding as effectively. wikipedia.orgstandardofcare.com

Formation of Salt Bridges and Electrostatic Interactions

The interaction between 2,3-BPG and deoxyhemoglobin is primarily electrostatic, involving the formation of salt bridges between the negatively charged phosphate (B84403) and carboxylate groups of 2,3-BPG and positively charged amino acid residues lining the central cavity of the β-subunits. colostate.edustandardofcare.combyjus.com These residues include the N-terminal amino groups of both β-chains, as well as specific lysine (B10760008) and histidine residues. jumedicine.comucsb.edu Research has identified key residues such as β-His2, β-Lys82, and β-His143 as being directly involved in these ionic bonds. libretexts.orgucsb.eduresearchgate.net The multiple points of contact create a stable complex between 2,3-BPG and deoxyhemoglobin. youtube.com

Modulation of the Oxygen-Hemoglobin Dissociation Curve

The binding of 2,3-BPG to deoxyhemoglobin has a profound and physiologically significant impact on the oxygen-hemoglobin dissociation curve, which graphically represents the relationship between the partial pressure of oxygen and the percentage of hemoglobin saturated with oxygen. vaia.comwikipedia.org

Rightward Shift of the Oxygen Equilibrium Curve

The primary effect of 2,3-BPG is to shift the oxygen-hemoglobin dissociation curve to the right. aklectures.comwikipedia.orggpnotebook.com This rightward shift signifies a decrease in hemoglobin's affinity for oxygen. vaia.com Consequently, at any given partial pressure of oxygen, a lower percentage of hemoglobin will be saturated with oxygen in the presence of 2,3-BPG compared to in its absence. standardofcare.com This is quantified by the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. In the presence of physiological concentrations of 2,3-BPG, the P50 of adult hemoglobin is approximately 26 torr, whereas for pure hemoglobin without 2,3-BPG, the P50 is close to 1 torr, indicating a much higher oxygen affinity. jumedicine.com

Impact on Oxygen Release to Peripheral Tissues

The rightward shift of the oxygen-hemoglobin dissociation curve induced by 2,3-BPG is critical for efficient oxygen delivery to peripheral tissues. wikipedia.orgtuscany-diet.net As red blood cells travel from the high oxygen environment of the lungs to the lower oxygen environment of the tissues, the decreased oxygen affinity promoted by 2,3-BPG facilitates the unloading of oxygen from hemoglobin. nih.govvaia.com This ensures that metabolically active tissues, which have a high oxygen demand, receive an adequate supply. fiveable.me It has been estimated that in the presence of 2,3-BPG, hemoglobin can release up to 66% of its bound oxygen to exercising tissues, compared to only about 8% for pure hemoglobin. aklectures.com This enhanced oxygen release is crucial for supporting aerobic respiration and cellular function throughout the body. litfl.com

Differential Binding to Hemoglobin Variants

The allosteric regulation of hemoglobin's oxygen affinity by 2,3-Bisphosphoglyceric acid (2,3-BPG) is not uniform across all hemoglobin variants. Notably, the binding affinity of 2,3-BPG differs significantly between adult hemoglobin (HbA) and fetal hemoglobin (HbF), leading to important physiological consequences for oxygen transport.

Comparison of Adult Hemoglobin (HbA) and Fetal Hemoglobin (HbF) Binding Affinities

Adult hemoglobin (HbA) and fetal hemoglobin (HbF) exhibit distinct affinities for 2,3-BPG. HbA binds to 2,3-BPG with a higher affinity than HbF. wikipedia.orgwikipedia.org This differential binding is a key factor in the efficient transfer of oxygen from the maternal circulation to the fetal circulation across the placenta. wikipedia.orgwikipedia.org

The presence of 2,3-BPG in red blood cells decreases hemoglobin's affinity for oxygen, promoting oxygen release to the tissues. wikipedia.orgaklectures.com Since 2,3-BPG binds more tightly to HbA, it causes a more significant rightward shift in the oxygen-hemoglobin dissociation curve for maternal blood compared to fetal blood. aklectures.commedicowesome.com This means that at any given partial pressure of oxygen, fetal hemoglobin will have a higher oxygen saturation than maternal hemoglobin, facilitating the uptake of oxygen by the fetus. wikipedia.orgmedicowesome.com

In the absence of 2,3-BPG, the oxygen affinities of purified HbA and HbF are nearly identical. nih.gov However, within the physiological context of the red blood cell where 2,3-BPG is present, HbF demonstrates a higher affinity for oxygen. researchgate.net For instance, the partial pressure at which hemoglobin is 50% saturated with oxygen (P50) is lower for HbF (approximately 19 mmHg) than for HbA (approximately 26.8 mmHg), indicating stronger oxygen binding by HbF. wikipedia.org

A study comparing the effects of 2,3-BPG on both hemoglobin types found that upon the addition of 0.6 mM 2,3-BPG, the P50 for HbA increased from 14.60 to 16.24 ± 0.25 mm Hg, while the P50 for HbF only increased slightly to 15.05 mm Hg. nih.gov This highlights the reduced sensitivity of HbF to the allosteric effects of 2,3-BPG.

Table 1: Comparison of 2,3-BPG Binding and Oxygen Affinity in HbA and HbF

| Hemoglobin Variant | 2,3-BPG Binding Affinity | Effect of 2,3-BPG on Oxygen Affinity | P50 Value (in the presence of 2,3-BPG) |

| Adult Hemoglobin (HbA) | Higher | Significant Decrease | ~26.8 mmHg wikipedia.org |

| Fetal Hemoglobin (HbF) | Lower | Slight Decrease | ~19 mmHg wikipedia.org |

Structural Basis for Reduced 2,3-BPG Affinity in HbF

The structural differences between HbA and HbF are the primary reason for the observed disparity in 2,3-BPG binding. wikipedia.orgucsb.edu Both HbA and HbF are tetramers composed of two alpha (α) subunits. However, HbA has two beta (β) subunits, while HbF has two gamma (γ) subunits. wikipedia.org The 2,3-BPG binding site is located in the central cavity between the two β-subunits in deoxyhemoglobin. ditki.com

The reduced affinity of HbF for 2,3-BPG is attributed to specific amino acid substitutions in the γ-chains compared to the β-chains of HbA. wikipedia.orgresearchgate.net In the β-chains of HbA, several positively charged amino acid residues, including valine at position 1 (β1), histidine at position 2, and histidine at position 143 (β143), form salt bridges with the negatively charged phosphate groups of 2,3-BPG, stabilizing the interaction. wikipedia.orgresearchgate.net

In the γ-chains of HbF, some of these key positively charged residues are replaced by neutral amino acids. wikipedia.orgresearchgate.net Specifically, the histidine at position 143 in the β-chain is replaced by a neutral serine residue in the γ-chain (γ143). wikipedia.orgresearchgate.netyoutube.com Additionally, the N-terminal valine (β1) in the β-chain, which carries a positive charge, is replaced by a glycine (B1666218) in the γ-chain, which is then acetylated, neutralizing its charge. ucsb.edu Another substitution, from proline in the β-chain to glutamic acid in the γ-chain at position 5, also contributes to the reduced binding of 2,3-BPG to HbF. nih.gov

Table 2: Key Amino Acid Differences in the 2,3-BPG Binding Site of HbA and HbF

| Position | Adult Hemoglobin (HbA) β-chain | Fetal Hemoglobin (HbF) γ-chain | Impact on 2,3-BPG Binding |

| 1 | Valine (+ charge) ucsb.edu | Acetylated Glycine (neutral charge) ucsb.edu | Loss of a positive charge for interaction. |

| 143 | Histidine (+ charge) wikipedia.org | Serine (neutral charge) wikipedia.org | Elimination of a key salt bridge. |

Physiological Modulators and Adaptive Responses Involving 2,3 Bisphosphoglyceric Acid

Regulation by Intracellular pH and Hydrogen Ion Concentration (Bohr Effect)

The intracellular pH of erythrocytes significantly influences the concentration of 2,3-BPG. A decrease in pH, or acidosis, inhibits the activity of diphosphoglycerate mutase, a key enzyme in the synthesis of 2,3-BPG. derangedphysiology.com This leads to a decrease in 2,3-BPG levels. Conversely, an increase in pH, or alkalosis, stimulates the synthesis of 2,3-BPG. derangedphysiology.compnas.org

This interplay between pH and 2,3-BPG is intricately linked to the Bohr effect, which describes the inverse relationship between hemoglobin's oxygen affinity and acidity. While a lower pH directly decreases hemoglobin's oxygen affinity (a rightward shift in the oxygen-hemoglobin dissociation curve), the concurrent decrease in 2,3-BPG production counteracts this effect by increasing oxygen affinity (a leftward shift). derangedphysiology.com This creates a homeostatic mechanism where 2,3-BPG levels buffer the impact of pH changes on oxygen delivery, maintaining a relatively stable oxygen supply to the tissues despite fluctuations in blood acidity. derangedphysiology.comnih.gov For instance, during maintained acidosis, while the initial drop in pH would promote oxygen release, the subsequent reduction in 2,3-BPG helps to prevent excessive deoxygenation. nih.gov

Influence of Oxygen Tension and Hypoxia on 2,3-BPG Synthesis

Oxygen tension, or the partial pressure of oxygen (PO2), is a primary regulator of 2,3-BPG synthesis. Hypoxia, or low oxygen availability, triggers an increase in the concentration of 2,3-BPG within red blood cells. tuscany-diet.netwikipedia.org This is a critical adaptive response to enhance oxygen delivery to tissues when oxygen supply is limited. tuscany-diet.net

Impact of Inorganic Phosphate (B84403) Concentration on 2,3-BPG Levels

The concentration of inorganic phosphate (Pi) in the plasma and within erythrocytes can influence the synthesis of 2,3-BPG. Studies have shown a positive correlation between erythrocyte inorganic phosphate concentration and 2,3-BPG levels. nih.gov An increase in the availability of inorganic phosphate can stimulate glycolysis, the metabolic pathway that produces the precursor for 2,3-BPG synthesis. karger.com

Research has demonstrated that phosphate loading can lead to an increase in both plasma and erythrocyte phosphate pools, which is accompanied by a rise in 2,3-BPG concentration. nih.gov However, the response to increased inorganic phosphate can differ between different types of red blood cells. For example, one study found that incubation with high concentrations of inorganic phosphate led to a significant increase in 2,3-BPG in fetal red cells, but not in adult red cells. karger.com It is important to note that very high concentrations of inorganic phosphate can also have an inhibitory effect on 2,3-DPG mutase. karger.com

Adaptive Mechanisms in Response to Physiological Stressors

The ability to modulate 2,3-BPG levels is a key component of the body's adaptation to various physiological challenges that impact oxygen demand and supply.

Acclimatization to High Altitude Conditions

One of the most well-documented adaptive responses involving 2,3-BPG is acclimatization to high altitudes. At high altitudes, the lower partial pressure of oxygen leads to hypoxia. aklectures.com In response, the body increases the production of 2,3-BPG in red blood cells. nih.govcuanschutz.eduumich.edu This increase in 2,3-BPG lowers the oxygen affinity of hemoglobin, facilitating the release of more oxygen to the tissues to compensate for the reduced oxygen uptake in the lungs. aklectures.com This physiological adjustment is a crucial short-term mechanism that helps individuals adapt to the low-oxygen environment before longer-term adaptations, such as increased red blood cell production, take place. cuanschutz.edu Studies have shown that 2,3-BPG levels can increase significantly within days of ascending to high altitude. nih.gov

| Condition | Change in 2,3-BPG | Effect on Hemoglobin-Oxygen Affinity | Physiological Consequence |

| High Altitude | Increase | Decrease | Enhanced oxygen delivery to tissues |

Responses during Strenuous Physical Exercise

The response of 2,3-BPG to strenuous physical exercise is more complex and the findings in the literature are somewhat inconsistent. nih.gov During exercise, the increased metabolic demand of muscles requires greater oxygen delivery. vaia.com An increase in 2,3-BPG would theoretically be beneficial by promoting oxygen release. vaia.com However, strenuous exercise also leads to a decrease in blood pH due to the production of lactic acid (lactacidemia). nih.gov

Some studies have reported a decrease in 2,3-BPG levels following intense exercise, particularly in hypoxic conditions, which may be attributed to the exercise-induced acidosis inhibiting 2,3-BPG synthesis. nih.govnih.govfrontiersin.org Other studies have shown no significant change or even an increase in 2,3-BPG, especially with longer duration exercise or during the recovery period. nih.govfrontiersin.org The timing of blood sampling and the intensity and duration of the exercise appear to be critical factors in determining the observed response of 2,3-BPG. nih.gov Therefore, it is suggested that the 2,3-BPG mechanism may not be a primary compensatory adjustment for oxygen delivery during short-term, high-intensity exercise where anaerobic metabolism dominates. nih.gov

| Exercise Condition | Change in 2,3-BPG | Influencing Factors |

| Short-term, Strenuous | Decrease or no significant change | Lactacidemia, exercise intensity |

| Prolonged, Endurance | Potential for increase | Duration, recovery period |

Maternal-Fetal Oxygenation Dynamics during Pregnancy

During pregnancy, significant physiological adaptations occur to ensure adequate oxygen supply to the developing fetus. One of these key adaptations is a notable increase in maternal red blood cell 2,3-BPG concentration, which can be up to 30% higher than in non-pregnant individuals. byjus.comwikipedia.org This rise in maternal 2,3-BPG decreases the oxygen affinity of maternal hemoglobin, facilitating the offloading of oxygen to the fetus across the placenta. wikipedia.orgtandfonline.com

Concurrently, fetal hemoglobin (HbF) has a naturally lower affinity for 2,3-BPG compared to adult hemoglobin (HbA). wikipedia.orgrcsb.org This is due to structural differences in the gamma chains of HbF, which replace the beta chains of HbA. aklectures.com The reduced binding of 2,3-BPG to HbF results in fetal blood having a higher oxygen affinity. This difference in oxygen affinity between maternal and fetal blood creates a crucial oxygen gradient that drives the efficient transfer of oxygen from the mother to the fetus, ensuring the fetus can effectively extract oxygen from the maternal circulation even at the lower oxygen tensions found in the placenta. wikipedia.org

| Individual | 2,3-BPG Level | Hemoglobin-Oxygen Affinity | Consequence for Oxygen Transfer |

| Mother | Increased | Decreased | Facilitates oxygen release to the placenta |

| Fetus | Lower sensitivity to 2,3-BPG | Increased | Enhances oxygen uptake from the placenta |

Clinical Relevance and Pathophysiological Dysregulation of 2,3 Bisphosphoglyceric Acid

Associations with Anemic Conditions and Compensatory Mechanisms

In states of chronic anemia, where the blood's oxygen-carrying capacity is diminished, a key compensatory mechanism is the significant increase in intra-erythrocytic 2,3-BPG concentration. nih.govwikipedia.org Red blood cells can elevate their 2,3-BPG levels by as much as four to five times within hours of the onset of anemia. wikipedia.orgbyjus.com This rise in 2,3-BPG binds to deoxygenated hemoglobin, stabilizing it in the low-affinity "T" (taut) state. The consequence is a rightward shift in the oxygen-hemoglobin dissociation curve, which decreases hemoglobin's affinity for oxygen. youtube.com This adaptation enhances the unloading of oxygen from hemoglobin to the peripheral tissues, thereby helping to maintain tissue oxygenation despite a lower hemoglobin concentration. This mechanism explains why patients with chronic anemia often exhibit few symptoms until their hemoglobin levels are substantially reduced.

However, in the specific context of anemic patients with chronic renal failure, 2,3-BPG levels have been observed to be significantly lower than in normal controls, a finding contrary to the expected compensatory rise. nih.gov

Table 1: Erythrocyte 2,3-BPG Concentrations in Various Clinical States| Clinical Condition | Hemoglobin (g/dl) | 2,3-BPG (mM) |

|---|

[

{ "Clinical Condition": "Normality", "Hemoglobin (g/dl)": "14.2 ± 1.6", "2,3-BPG (mM)": "4.54 ± 0.57" },

{ "Clinical Condition": "Hyperthyroidism", "Hemoglobin (g/dl)": "13.7 ± 1.4", "2,3-BPG (mM)": "5.66 ± 0.69" },

{ "Clinical Condition": "Iron Deficiency Anemia", "Hemoglobin (g/dl)": "10.0 ± 1.7", "2,3-BPG (mM)": "5.79 ± 1.02" },

{ "Clinical Condition": "Chronic Respiratory Disease with Hypoxia", "Hemoglobin (g/dl)": "16.4 ± 2.2", "2,3-BPG (mM)": "5.29 ± 1.13" }

]Role in Chronic Respiratory Diseases and Hypoxia-Related Syndromes

In conditions of chronic hypoxia, such as that seen in chronic lung disease or acclimatization to high altitudes, an increase in 2,3-BPG levels is a critical adaptive response. wikipedia.orgaklectures.com This increase facilitates oxygen release to the tissues to counteract the lower arterial oxygen saturation. aklectures.comstackexchange.com By shifting the oxygen-hemoglobin dissociation curve to the right, the elevated 2,3-BPG ensures that even with lower oxygen uptake in the lungs, the delivery to tissues is maximized. stackexchange.comyoutube.com

Conversely, some research has associated low levels of 2,3-BPG with a higher occurrence of high-altitude pulmonary edema (HAPE), a severe form of non-cardiogenic pulmonary edema. wikipedia.orgbyjus.com While the primary cause of HAPE is exaggerated hypoxic pulmonary vasoconstriction, the failure to adequately increase 2,3-BPG levels may impair oxygen delivery and exacerbate the condition. nih.gov It is important to distinguish the general adaptive increase in 2,3-BPG during acclimatization from the potentially maladaptive response in individuals susceptible to HAPE. Furthermore, intense exercise under hypoxic conditions can lead to a significant decrease in 2,3-BPG levels, primarily driven by exercise-induced acidosis. frontiersin.org

Influence in Thyroid Disorders

Thyroid hormones directly influence the metabolic rate of cells, including erythrocytes. In hyperthyroidism, the increased metabolic state leads to an elevation of 2,3-BPG levels in red blood cells. wikipedia.orgbyjus.comnih.gov This effect is not dependent on hemoglobin levels but appears to be a direct consequence of thyroid hormones stimulating glycolytic activity within the erythrocyte. wikipedia.org Studies suggest that thyroid hormones, such as thyroxine and triiodothyronine, directly stimulate the enzyme diphosphoglycerate mutase, which is involved in the synthesis of 2,3-BPG. nih.govnih.gov This hormonal stimulation results in a rightward shift of the oxyhemoglobin dissociation curve, which may help meet the increased oxygen demands of the tissues in a hypermetabolic state. nih.govoup.com Conversely, hypothyroidism has been associated with reduced 2,3-BPG concentrations. However, it is worth noting that some studies have found normal 2,3-DPG levels in both hypothyroid and hyperthyroid patients, suggesting the relationship may be complex. nih.gov

Implications in Red Blood Cell Storage and Transfusion Medicine

The concentration of 2,3-BPG is a critical factor in the efficacy of blood transfusions, as it is significantly affected by the storage of red blood cells (RBCs).

During the storage of packed red blood cells, a series of biochemical and structural changes known as the "storage lesion" occurs. nih.govhaematologica.org A key component of this lesion is the rapid depletion of 2,3-BPG. nih.gov The accumulation of lactic acid from anaerobic glycolysis causes a decrease in the intracellular pH, which inhibits glycolysis and leads to the degradation of 2,3-BPG. nih.govresearchgate.net Levels of 2,3-BPG are very low after 14 days of storage and are almost completely depleted after 21 days. nih.govhaematologica.orgderangedphysiology.com

Table 2: Depletion of 2,3-BPG in Stored Red Blood Cells| Storage Duration | Relative 2,3-BPG Level |

|---|

[

{ "Storage Duration": "Initial (Fresh Blood)", "Relative 2,3-BPG Level": "Normal (100%)" },

{ "Storage Duration": "After 24 hours", "Relative 2,3-BPG Level": "Decreased" },

{ "Storage Duration": "After 14 days", "Relative 2,3-BPG Level": "Very Low" },

{ "Storage Duration": "After 21 days", "Relative 2,3-BPG Level": "Nearly Depleted" }

]The transfusion of RBCs depleted of 2,3-BPG can temporarily impair oxygen delivery to the recipient's tissues. nih.gov The low 2,3-BPG levels cause a significant left-shift of the oxyhemoglobin dissociation curve, increasing hemoglobin's affinity for oxygen and reducing its ability to release oxygen where it is needed. nih.govresearchgate.net

Following transfusion, the depleted 2,3-BPG in the stored red cells begins to regenerate in vivo. nih.gov This process starts within a few hours, with studies showing that 50% of the maximum level can be achieved within 7 hours and approximately 95% regeneration by 72 hours. nih.govnih.gov However, full restoration may take between one to three days. nih.gov This delay is particularly critical in acute situations, such as massive hemorrhage, where immediate restoration of oxygen-releasing capacity is vital. In such cases, the use of fresh blood is preferable to stored blood with low 2,3-BPG content. researchgate.net

Changes in 2,3-BPG Levels in Hemodialysis Patients

The regulation of 2,3-BPG in patients with chronic renal failure undergoing hemodialysis is complex, with studies reporting different outcomes. Some research indicates that anemic patients with chronic renal failure have significantly lower pre-dialysis 2,3-BPG levels compared to healthy controls. nih.gov Following a hemodialysis session, these studies report a marked increase in 2,3-BPG concentration. nih.govnih.gov This increase is thought to be caused by a post-dialysis rise in intraerythrocyte pH and increased glucose utilization, both of which stimulate the glycolytic pathway that produces 2,3-BPG. nih.govnih.gov

Conversely, other studies have found that the 2,3-BPG to hemoglobin ratio decreases during the first hour of hemodialysis. wikipedia.orgnih.gov This reduction is hypothesized to result from mechanical stress on the erythrocytes as they pass through the dialysis circuit, causing 2,3-BPG to leak from the cells and subsequently be removed by the dialysis process. wikipedia.orgnih.gov Therefore, while an increase would be physiologically expected to counteract hypoxia during dialysis, the procedure itself may cause a temporary depletion. nih.gov

Table 3: Hemoglobin 2,3-BPG Concentration Before and After Hemodialysis (Sample Data)| Patient Group | Pre-Dialysis (μmol/g Hb) | Post-Dialysis (μmol/g Hb) |

|---|

[

{ "Patient Group": "Korean Patients", "Pre-Dialysis (μmol/g Hb)": "10.86 ± 2.89", "Post-Dialysis (μmol/g Hb)": "19.93 ± 2.89" },

{ "Patient Group": "American Patients", "Pre-Dialysis (μmol/g Hb)": "12.54 ± 2.53", "Post-Dialysis (μmol/g Hb)": "18.76 ± 6.73" },

{ "Patient Group": "Normal Controls", "Pre-Dialysis (μmol/g Hb)": "17.45 ± 4.3", "Post-Dialysis (μmol/g Hb)": "N/A" }

]Involvement in Inherited Metabolic Disorders Affecting Erythrocytes (e.g., Pyruvate (B1213749) Kinase Deficiency)

In certain inherited metabolic disorders of erythrocytes, the concentration of 2,3-bisphosphoglyceric acid (2,3-BPG) is significantly altered, playing a crucial role in the pathophysiology of these conditions. A prime example is Pyruvate Kinase (PK) deficiency, the most common inherited defect in red blood cell glycolysis. nih.gov Pyruvate kinase is the enzyme responsible for the final step in glycolysis, converting phosphoenolpyruvate (B93156) (PEP) to pyruvate while generating ATP. karger.com A deficiency in this enzyme leads to a metabolic "block," causing the accumulation of upstream glycolytic intermediates, including 1,3-bisphosphoglycerate (1,3-BPG). medium.com

This accumulation of 1,3-BPG is redirected through the Rapoport-Luebering shunt, a pathway unique to mammalian red blood cells, leading to elevated levels of 2,3-BPG. nih.govmedium.com The primary function of 2,3-BPG is to bind to deoxyhemoglobin and decrease its affinity for oxygen, thereby facilitating oxygen release to the tissues. medium.comaklectures.com In the context of the chronic hemolytic anemia characteristic of PK deficiency, this increase in 2,3-BPG acts as a compensatory mechanism. medium.com By shifting the oxygen-hemoglobin dissociation curve to the right, the elevated 2,3-BPG enhances oxygen delivery to peripheral tissues, which can help mitigate the symptoms of anemia. youtube.com Consequently, individuals with PK deficiency may tolerate lower hemoglobin levels better than those with other types of anemia where 2,3-BPG levels are not elevated. karger.com While this compensatory role is a key feature of PK deficiency, other hereditary hemolytic anemias, such as beta-thalassaemia major and sickle-cell disease, also show increased levels of 2,3-BPG. nih.gov

| Inherited Erythrocyte Disorder | Effect on 2,3-BPG Levels | Consequence |

| Pyruvate Kinase Deficiency | Increased | Compensatory mechanism to improve oxygen delivery in chronic anemia. karger.commedium.com |

| Beta-thalassaemia Major | Increased | Enhanced oxygen release to tissues. nih.gov |

| Sickle-cell Disease | Increased | Facilitates oxygen release, but may also increase sickling under hypoxia. nih.govnih.gov |

| Hereditary Spherocytosis | Increased | Improved oxygen availability to tissues. nih.gov |

Neuroprotective Effects in Hypoxic-Ischemic Brain Damage

Recent research has uncovered a potential neuroprotective role for 2,3-BPG in the context of hypoxic-ischemic brain damage (HIBD), a condition that can lead to significant neuronal injury and long-term neurological deficits. nih.govmdpi.com Studies have demonstrated that the administration of 2,3-BPG can effectively reduce neuronal damage resulting from hypoxia-ischemia both in laboratory cell cultures and in animal models. nih.govmdpi.com This protective effect is attributed to its ability to modulate key pathological processes that are triggered by insufficient oxygen and blood flow to the brain. Administration of 2,3-BPG in rat models of HIBD resulted in a significant reduction in brain edema and infarct volume. nih.govmdpi.com

One of the primary mechanisms through which 2,3-BPG exerts its neuroprotective effects is by modulating cellular apoptosis, or programmed cell death. nih.govmdpi.com Following a hypoxic-ischemic event, a cascade of apoptotic signals is initiated in brain cells. nih.govnih.gov Research has shown that 2,3-BPG can intervene in this process by altering the expression of key proteins in the Bcl-2 family, which are central regulators of apoptosis. nih.govmdpi.com Specifically, 2,3-BPG treatment has been observed to cause a downregulation of the pro-apoptotic protein Bax and the executioner enzyme cleaved-caspase 3. nih.govmdpi.com Concurrently, it upregulates the expression of the anti-apoptotic protein Bcl-2. nih.govmdpi.com This shift in the balance between pro- and anti-apoptotic factors ultimately leads to a decrease in neuronal cell death. nih.govmdpi.com Further investigation has identified that 2,3-BPG may exert this protective effect by modulating the p38 MAPK pathway. nih.govmdpi.com

Hypoxic-ischemic injury is also characterized by a surge in oxidative stress and subsequent mitochondrial damage. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules. nih.gov Mitochondria, being the primary site of cellular respiration, are particularly vulnerable to oxidative damage. nih.gov Studies have shown that 2,3-BPG can significantly alleviate oxidative stress and protect mitochondria in the setting of oxygen-glucose deprivation/reperfusion, a model used to simulate hypoxic-ischemic conditions. nih.govmdpi.comdntb.gov.ua The administration of 2,3-BPG has been shown to markedly decrease the accumulation of ROS in neuronal cells. mdpi.com By mitigating oxidative stress, 2,3-BPG helps to preserve mitochondrial integrity and function, further contributing to its neuroprotective profile. nih.govmdpi.com

Potential Therapeutic Targets and Pharmacological Interventions

The central role of 2,3-BPG in modulating hemoglobin's oxygen affinity has made it and its metabolic pathway attractive targets for therapeutic interventions in a variety of diseases. The goal of these interventions is to either increase or decrease 2,3-BPG levels, or to mimic its effect on hemoglobin, depending on the specific pathophysiology of the condition being treated.

Pharmacological strategies have been developed to directly alter the oxygen-binding properties of hemoglobin, bypassing the need to manipulate 2,3-BPG levels. One approach is to develop agents that stabilize the high-oxygen-affinity "R-state" of hemoglobin. nih.govoncohemakey.com This strategy is particularly relevant for sickle cell disease, where the polymerization of deoxygenated (T-state) sickle hemoglobin is the primary pathological event. oncohemakey.com By stabilizing the R-state, these drugs can increase hemoglobin's oxygen affinity, delay the formation of sickle hemoglobin polymers, and thus reduce red cell sickling. oncohemakey.comnih.gov Aromatic aldehydes, such as 5-hydroxymethyl-2-furfural, represent a class of compounds that have been investigated for this purpose. nih.gov Other compounds, including aspirin derivatives, thiols, and isothiocyanates, have also been studied for their ability to stabilize the R-state of hemoglobin. nih.gov

| Therapeutic Strategy | Mechanism of Action | Potential Application |

| R-state Stabilization | Increases hemoglobin's affinity for oxygen, preventing the conformational change to the T-state. nih.govoncohemakey.com | Sickle Cell Disease (to inhibit polymerization of sickle hemoglobin). oncohemakey.comnih.gov |

| Mimicking 2,3-BPG | Binds to the 2,3-BPG pocket on deoxyhemoglobin, promoting oxygen release. | Conditions where enhanced oxygen delivery is desired. |

Directly targeting the synthesis or degradation of 2,3-BPG offers another avenue for therapeutic intervention.

Increasing 2,3-BPG Levels: In conditions where enhanced oxygen delivery to tissues is beneficial, such as chronic anemia or certain ischemic conditions, strategies to increase intracellular 2,3-BPG have been explored. wikipedia.org Pharmacological stimulation of red cell glycolysis can lead to an increase in 2,3-BPG. nih.gov Studies have investigated the use of agents like phosphate (B84403), sodium bicarbonate, vitamin C, and pyruvate to elevate 2,3-BPG levels. nih.gov Treatment with recombinant human erythropoietin has also been shown to cause an increase in red cell 2,3-BPG concentrations. nih.gov

Decreasing 2,3-BPG Levels: Conversely, in conditions like sickle cell disease, decreasing 2,3-BPG levels is a proposed therapeutic strategy. ashpublications.org Lowering 2,3-BPG increases hemoglobin's oxygen affinity, which would be expected to reduce the polymerization of sickle hemoglobin. nih.govashpublications.org One approach is the activation of pyruvate kinase, which would drive glycolysis forward and reduce the pool of intermediates available for the Rapoport-Luebering shunt. ashpublications.org Another potential strategy is the direct inhibition of the enzyme responsible for synthesizing 2,3-BPG, bisphosphoglycerate mutase (BPGM). ashpublications.org Studies in animal models have shown that a complete knockout of BPGM, leading to the absence of 2,3-BPG, results in a significant reduction in red blood cell sickling and improvements in markers of hemolytic anemia. ashpublications.org

Role in Parasitic Infections (e.g., Inhibition of Plasmodium falciparum Development)

2,3-Bisphosphoglyceric acid (2,3-BPG), a key glycolytic intermediate in erythrocytes, has been identified as a significant inhibitor of the intraerythrocytic development of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This inhibitory role is multifaceted, involving the disruption of parasite maturation, reduction of progeny, and alteration of the host cell environment, making it less hospitable for the parasite. Research into the effects of 2,3-BPG on P. falciparum has provided crucial insights into the protective mechanisms against malaria observed in certain genetic disorders characterized by elevated levels of this compound, such as pyruvate kinase deficiency (PKD). nih.govfrontiersin.orgnih.govmdpi.com

In vitro studies have demonstrated that elevated concentrations of 2,3-BPG impair the growth of P. falciparum. The administration of synthetic 2,3-BPG to parasite cultures leads to a significant decrease in parasite densities. nih.govfrontiersin.org This effect is not due to a direct impact on the host red blood cell, as the metabolic profile of infected erythrocytes treated with 2,3-BPG becomes more similar to that of uninfected cells. nih.govnih.gov Instead, the compound directly affects the parasite's ability to mature and replicate.

The antimalarial activity of 2,3-BPG has been quantified through the determination of its half-maximal inhibitory concentration (IC50) at various time points in vitro. These studies provide a clearer picture of the concentration-dependent inhibitory effect of the compound on parasite growth.

| Incubation Time (hours) | IC50 (mM) |

|---|---|

| 24 | 8.64 |

| 36 | 8.51 |

| 48 | 8.00 |

| 60 | 7.51 |

| 72 | 6.98 |

| 96 | 6.14 |

This table presents the IC50 values of 2,3-BPG against the 3D7 strain of P. falciparum at different incubation times, demonstrating the sustained inhibitory effect of the compound. nih.govfrontiersin.org

Furthermore, detailed research has quantified the reduction in parasite progeny in the presence of a physiologically relevant concentration of 2,3-BPG.

| Treatment | Median Merozoites per Schizont | Mean Merozoites per Schizont |

|---|---|---|

| Control (Absence of 2,3-BPG) | 20.00 | 20.65 |

| 8 mM 2,3-BPG | 14.00 | 14.51 |

This table illustrates the significant reduction in the number of merozoites produced by late-stage schizonts in the presence of 8 mM 2,3-BPG, highlighting the impact on parasite replication. researchgate.net

Beyond its direct effects on parasite development, 2,3-BPG also induces changes in the host red blood cell that contribute to an antimalarial environment. Treatment with 2,3-BPG has been shown to increase the rigidity of uninfected red blood cells, making them more similar to infected cells. malariaworld.org This alteration in the biomechanical properties of the erythrocyte membrane may interfere with the parasite's ability to invade and egress from the host cell. nih.govresearchgate.netnih.gov Additionally, 2,3-BPG treatment leads to a more negative surface charge on red blood cells. nih.govunl.pt

Interestingly, while some conditions like anemia lead to an increase in 2,3-BPG levels, erythrocytes infected with P. falciparum in vitro show a gradual decrease in 2,3-DPG activity as the parasite matures from the ring to the schizont stage. nih.govresearchgate.net This suggests that the parasite may actively reduce the levels of this inhibitory compound. The absence of a compensatory increase in 2,3-BPG in infected erythrocytes could worsen the hypoxia associated with malaria. nih.gov

The antiparasitic effects of 2,3-BPG are also linked to its influence on gene expression within the parasite. Transcriptomic analysis of P. falciparum trophozoites exposed to 2,3-BPG revealed the differential expression of 71 genes. mdpi.com Notably, several genes related to cell cycle control were downregulated in the treated parasites, providing a molecular basis for the observed reduction in merozoite production. mdpi.com

Advanced Methodologies for the Analysis and Quantification of 2,3 Bisphosphoglyceric Acid

Spectrophotometric and Enzymatic Assay Techniques

Spectrophotometric enzyme assays represent a foundational and widely used method for the quantification of 2,3-BPG. creative-enzymes.comthermofisher.com These assays are valued for their cost-effectiveness and robust reproducibility. creative-enzymes.com The core principle involves monitoring the change in light absorbance by a reaction solution, which corresponds to the progress of an enzyme-catalyzed reaction. creative-enzymes.comyoutube.com

A common enzymatic method for determining 2,3-BPG relies on its role as a catalyst for the enzyme phosphoglyceric acid mutase (PGAM). researchgate.net The assay is based on the catalytic effect of 2,3-BPG on the interconversion of 3-phosphoglycerate (B1209933) (3-PGA) and 2-phosphoglycerate (2-PGA). researchgate.net The reaction can be coupled to other enzymes, such as enolase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase, leading to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is measured spectrophotometrically and is proportional to the concentration of 2,3-BPG in the sample. nih.gov These coupled enzyme systems provide a sensitive and reasonably specific means of quantification, applicable to biological extracts with very low concentrations of the analyte. researchgate.net

Key Components of a Typical Enzymatic Assay for 2,3-BPG

| Component | Function |

|---|---|

| Phosphoglyceric Acid Mutase (PGAM) | Enzyme for which 2,3-BPG is a cofactor. |

| 3-Phosphoglycerate (3-PGA) | Substrate for the PGAM reaction. |

| Enolase | Converts 2-PGA to phosphoenolpyruvate (B93156). |

| Pyruvate Kinase | Converts phosphoenolpyruvate to pyruvate. |

| Lactate Dehydrogenase | Reduces pyruvate to lactate, oxidizing NADH. |

| NADH | Coenzyme whose absorbance change is monitored. |

Chromatography-Based Purification and Quantification Methods (e.g., Anion-Exchange Chromatography, MDD-HPLC)

Chromatographic techniques offer high specificity and sensitivity for the separation and quantification of 2,3-BPG from complex biological matrices.

Anion-Exchange Chromatography: This method separates molecules based on their net negative charge. bio-rad.com Since 2,3-BPG is an anion with multiple phosphate (B84403) groups, it binds strongly to a positively charged stationary phase in an anion-exchange column. bio-rad.comsartorius.com The separation of various inositol (B14025) phosphates, which are structurally similar to 2,3-BPG, has been successfully demonstrated using gradient anion-exchange HPLC. nih.gov In this technique, a gradient of increasing salt concentration is used as the mobile phase to elute the bound analytes. Molecules with a higher negative charge, like 2,3-BPG, require a higher salt concentration to be displaced from the column, allowing for effective separation from other phosphorylated compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC methods are widely used for the simultaneous quantification of various metabolites, including phosphorylated compounds. researchgate.netfigshare.com For instance, an isocratic reverse-phase HPLC method can be developed to detect and quantify bound phosphate, which is a component of the 2,3-BPG molecule. researchgate.net These methods are valued for their precision, specificity, and reproducibility, ensuring reliable quantification in samples from bioprocesses. figshare.com While direct infusion high-resolution mass spectrometry (DIHRMS) can detect 2,3-BPG, its quantification can be complex due to matrix effects. However, when correlated with quantitative methods like liquid chromatography-mass spectrometry, and after applying correction factors for sample composition (e.g., red blood cell vs. plasma volume), DIHRMS can be a valuable high-throughput tool. nih.gov

Development of Chemosensing Ensembles and Fluorescent Probes for Detection

The development of chemosensors and fluorescent probes represents an innovative approach for the real-time detection of biologically relevant molecules like 2,3-BPG. unimi.itresearchgate.net These synthetic sensors are designed to provide a measurable optical signal upon binding to the target analyte. unimi.it

One example is the design of a fluorescent sensor for 2,3-BPG using a europium tetra-N-oxide bis-bipyridine complex. nih.gov This sensor was engineered with a pre-organized structure containing cationic binding sites—the europium complex and two ammonium (B1175870) groups—to complement the anionic phosphate and carboxylate groups of 2,3-BPG. The binding event is signaled by a change in the fluorescence of the europium complex. Specifically, the addition of 2,3-BPG leads to a reduction in the fluorescence signal, which can be monitored to determine its concentration. nih.gov This sensor demonstrated high affinity for 2,3-BPG, forming a 1:1 complex with a binding constant (Ka) of 6.7 x 10^5 M^-1 in a methanol/acetonitrile mixture. nih.gov The design of such probes requires careful consideration of signaling mechanisms, which can include photoinduced electron transfer (PET), intramolecular charge transfer, or fluorescence resonance energy transfer, to achieve high sensitivity and selectivity. nih.gov

Computational Modeling and Mathematical Simulation of Erythrocyte Metabolism

Computational models have become indispensable tools for deepening the understanding of red blood cell (RBC) metabolism and predicting its behavior in response to various stimuli. mdpi.com These models integrate a vast array of kinetic and binding data to simulate the complex network of biochemical reactions within the erythrocyte. nih.govportlandpress.com

Detailed mathematical models of erythrocyte metabolism have been developed based on comprehensive enzyme kinetic equations. nih.govnih.gov These models aim to realistically simulate the regulation and control of 2,3-BPG concentration and turnover. nih.govscispace.com They encompass the core metabolic pathways, including glycolysis, the 2,3-BPG shunt (also known as the Rapoport-Luebering shunt), and the pentose (B10789219) phosphate pathway (PPP). portlandpress.comnih.gov

These complex models incorporate numerous factors:

Enzyme Kinetics: Detailed equations describing the reaction rates of key enzymes like hexokinase, phosphofructokinase, and 2,3-BPG synthase/phosphatase. nih.govportlandpress.com

Metabolite Binding: The binding of metabolites like 2,3-BPG to hemoglobin and Mg2+. nih.gov

Allosteric Regulation: Feedback inhibition of enzymes by metabolites (e.g., inhibition of hexokinase by 2,3-BPG). nih.govportlandpress.com

Physiological Effectors: The influence of external factors such as pH and oxygen tension on enzyme activity and binding processes. nih.govportlandpress.com

Through an iterative process of comparing simulation results with experimental data, the kinetic parameters within the model are refined to ensure the model accurately reflects the metabolic behavior of the erythrocyte under diverse conditions. nih.govportlandpress.com

Once validated, these computational models can be used to perform in silico experiments and predict the metabolic response of erythrocytes to various physiological and pathological conditions. mdpi.comnih.gov Computer simulations and Metabolic Control Analysis (MCA) of these models have yielded significant insights into the regulation of 2,3-BPG. nih.govportlandpress.com

Key predictions and findings from these models include:

Regulation of 2,3-BPG Levels: The feedback inhibition of hexokinase and phosphofructokinase by 2,3-BPG is as critical as the product inhibition of 2,3-BPG synthase in controlling the steady-state concentration of 2,3-BPG. nih.govresearchgate.net

Energy Demand: The concentration of 2,3-BPG is highly sensitive to the cell's energy (ATP) demand. The flux through the 2,3-BPG shunt changes in response to varying energy needs, contributing to the stabilization of ATP levels. nih.govportlandpress.com

These predictive capabilities are valuable for understanding conditions like the response to high altitudes or the metabolic changes that occur during blood storage. mdpi.comnih.gov

Emerging Research Avenues and Future Perspectives

Elucidating Novel Regulatory Mechanisms and Interacting Metabolic Pathways

While the synthesis of 2,3-BPG via the Rapoport-Luebering shunt, an offshoot of glycolysis, is well-documented, the precise control of its concentration is an area of active investigation. byjus.combionity.com The concentration of 2,3-BPG in red blood cells is carefully balanced, influenced by factors such as cellular pH. youtube.com A more acidic environment tends to increase 2,3-BPG production, ensuring efficient oxygen delivery under conditions of high metabolic activity. youtube.com

Future research aims to unravel more subtle regulatory mechanisms. Computer modeling and metabolic control analysis have suggested that the feedback inhibition of key glycolytic enzymes like hexokinase and phosphofructokinase by 2,3-BPG is as crucial as product inhibition of its own synthase in controlling its steady-state concentration. nih.gov Further studies are needed to understand the crosstalk between the Rapoport-Luebering shunt and other metabolic pathways. For instance, the shunt bypasses an ATP-generating step in glycolysis, creating a trade-off between energy production and oxygen delivery optimization. byjus.comnih.gov Understanding how the cell senses and adjusts this balance in response to varying physiological demands, such as exercise or chronic hypoxia, remains a key research question.

Development of Targeted Pharmacological Modulators for Clinical Applications

The critical function of 2,3-BPG in modulating hemoglobin's oxygen affinity makes it an attractive target for pharmacological intervention in various clinical contexts, including sickle cell disease and for the development of red blood cell substitutes. Research is focused on creating synthetic analogs and other molecules that can mimic or influence the action of 2,3-BPG.

Several classes of compounds are being explored as potential modulators:

Phosphonate Derivatives: Synthetic analogs of 2,3-BPG where a phosphate (B84403) group is replaced by a more stable methylene (B1212753) or difluoromethylene group have been successfully synthesized. tandfonline.com These compounds are designed to mimic the structure of 2,3-BPG and bind to the same pocket on hemoglobin, thereby acting as allosteric effectors. tandfonline.com

Phthalides: Compounds such as z-butylidenephthalide and z-ligustilide have been identified as potent allosteric modulators of fetal hemoglobin (HbF). nih.gov They can serve as 2,3-BPG substitutes, tuning the oxygen affinity of HbF to be closer to that of adult hemoglobin (HbA), which could enhance therapies for β-hemoglobinopathies that rely on inducing HbF. nih.gov

Pyruvate (B1213749) Kinase Inhibitors: Compounds like oxalate (B1200264) have been shown to increase 2,3-BPG levels by inhibiting pyruvate kinase. dtic.mil This inhibition modifies red cell metabolism, shunting glycolytic intermediates towards the synthesis of 2,3-BPG. dtic.mil

| Modulator Class | Example Compounds | Mechanism of Action | Potential Clinical Application |

|---|---|---|---|

| Phosphonate Analogs | Methylene and difluoromethylene phosphonates | Mimic 2,3-BPG, binding to the allosteric site on hemoglobin to modulate oxygen affinity. tandfonline.com | Development of hemoglobin-based oxygen carriers (blood substitutes). tandfonline.com |

| Phthalides | z-butylidenephthalide, z-ligustilide | Act as 2,3-BPG substitutes, allosterically modulating fetal hemoglobin to lower its oxygen affinity. nih.gov | Boosting efficacy of fetal hemoglobin induction therapy for β-hemoglobinopathies. nih.gov |

| Pyruvate Kinase Inhibitors | Oxalate, Glyoxalate, Phenylalanine | Inhibit pyruvate kinase, altering glycolytic flux to increase intracellular 2,3-BPG synthesis. dtic.mil | Improving 2,3-BPG levels in stored red blood cells for transfusions. dtic.mil |

Exploring Broader Biological Roles and Inter-organ Systemic Effects

Emerging evidence suggests that the influence of 2,3-BPG may extend beyond the confines of the red blood cell and its interaction with hemoglobin. Its role in systemic oxygen homeostasis during pregnancy, high-altitude acclimatization, and in patients with chronic lung disease is well-recognized, but new functions are being explored. wikipedia.orgfiveable.me

Recent studies indicate a potential neuroprotective role for 2,3-BPG in the context of hypoxic-ischemic brain damage. researchgate.net Research suggests that administration of 2,3-BPG can reduce neuronal damage and apoptosis following a hypoxic-ischemic event, possibly by alleviating oxidative stress and mitochondrial damage. researchgate.net Additionally, investigations into host-pathogen interactions have shown that synthetic 2,3-BPG can inhibit the in vitro development of Plasmodium falciparum, the parasite responsible for malaria, within red blood cells. nih.gov These findings open up the possibility that 2,3-BPG or its modulators could have therapeutic applications in neurology and infectious diseases.

Application of Advanced 'Omics' Approaches for Comprehensive Analysis

To gain a holistic understanding of 2,3-BPG's role, researchers are increasingly employing advanced 'omics' technologies. These approaches allow for a high-throughput, system-wide analysis of the molecules that constitute a cell or organism.

Metabolomics: Untargeted metabolomics has been used to provide an unbiased analysis of the metabolic changes induced by 2,3-BPG in red blood cells, both infected and uninfected with malaria parasites. nih.govfrontiersin.org This technique helps to identify new targets or biomarkers associated with 2,3-BPG's effects. frontiersin.org Direct infusion high-resolution mass spectrometry (DIHRMS) is another powerful tool being used to assess 2,3-DPG concentrations from dried blood spots, offering a more efficient way to obtain extensive information about the total metabolome. nih.gov

Genomics and Integrated 'Omics': The integration of genomics, metabolomics, and clinical data is proving to be a powerful strategy. For example, in sickle cell disease, researchers are using artificial intelligence-based algorithms to analyze large datasets, aiming to improve the prediction of disease severity by correlating non-quantitative metabolomics data with quantitative measurements of 2,3-BPG and genomic information. nih.gov

These systems biology approaches are crucial for mapping the complex network of interactions involving 2,3-BPG and for understanding how perturbations in its levels ripple through the entire metabolic system of the cell and the organism.

Investigating the Role of 2,3-BPG Heterogeneity in Human Populations

The concentration of 2,3-BPG and its ultimate physiological effect can vary significantly among individuals and populations, largely due to genetic heterogeneity. Research into these differences is shedding light on disease mechanisms and adaptive physiology.

Genetic variations in the enzymes that control 2,3-BPG levels or in the hemoglobin molecule itself can lead to distinct clinical phenotypes.

BPGM Gene Mutations: Mutations in the BPGM gene, which codes for the enzyme that synthesizes 2,3-BPG, can lead to a deficiency of the metabolite. nih.gov This deficiency causes a leftward shift in the oxygen-hemoglobin dissociation curve, increasing hemoglobin's affinity for oxygen. The resulting decrease in oxygen delivery to tissues can induce erythropoiesis, leading to erythrocytosis (an abnormally high red blood cell count). nih.gov The clinical expression can be variable, with heterozygous individuals showing intermediate phenotypes. nih.gov

Fetal Hemoglobin (HbF): The structural difference between adult hemoglobin (HbA) and fetal hemoglobin (HbF) leads to different binding affinities for 2,3-BPG. bionity.comresearchgate.net HbF binds 2,3-BPG less avidly, resulting in a higher intrinsic oxygen affinity, which is crucial for oxygen transfer from mother to fetus. bionity.comwikipedia.org This inherent heterogeneity is a key aspect of developmental physiology.

| Condition | Genetic Basis | Effect on 2,3-BPG | Physiological Consequence |

|---|---|---|---|

| BPGM Deficiency | Mutations in the BPGM gene. nih.gov | Reduced levels of 2,3-BPG. nih.gov | Increased hemoglobin-oxygen affinity, leading to compensatory erythrocytosis. nih.gov |

| Beta-Thalassemia Trait | Heterozygous mutations in the β-globin gene. nih.gov | Significantly elevated levels of 2,3-BPG. nih.gov | Decreased hemoglobin-oxygen affinity, ensuring adequate tissue oxygenation. nih.gov |

| Presence of Fetal Hemoglobin | Expression of γ-globin chains instead of β-globin chains. bionity.com | Weaker binding of 2,3-BPG to HbF compared to HbA. bionity.comresearchgate.net | Higher oxygen affinity of blood, facilitating maternal-fetal oxygen transfer. wikipedia.org |

Q & A

Q. How does the structural conformation of 2,3-DPG enable its interaction with hemoglobin, and what experimental approaches validate this mechanism?

2,3-DPG binds preferentially to deoxygenated hemoglobin (T-state) by forming salt bridges with positively charged residues in the β-globin subunits, stabilizing the low-oxygen-affinity conformation. This interaction reduces hemoglobin’s oxygen affinity, facilitating oxygen release in hypoxic tissues. Experimental validation includes X-ray crystallography to visualize binding sites and oxygen dissociation curve analyses under varying 2,3-DPG concentrations .

Q. What is the metabolic pathway for 2,3-DPG synthesis and degradation in erythrocytes, and how can flux through this pathway be experimentally quantified?

2,3-DPG is synthesized via the Luebering-Rapoport shunt:

Synthesis : 1,3-BPG → 2,3-DPG via bisphosphoglycerate mutase (BPGM).

Degradation : 2,3-DPG → 3-phosphoglycerate via 2,3-BPG phosphatase.

Flux can be quantified using isotopic labeling (e.g., P-NMR) to track phosphate transfer or enzyme activity assays for BPGM and phosphatase .

Q. What methodologies are recommended for measuring intracellular 2,3-DPG levels in red blood cells, and what are their limitations?

- Enzymatic assays : Use coupled reactions (e.g., NADH oxidation monitored spectrophotometrically) .

- HPLC : Separates 2,3-DPG from other glycolytic intermediates .

- Mass spectrometry : Provides high sensitivity but requires specialized instrumentation.

Limitations include rapid degradation of 2,3-DPG in hemolyzed samples and interference from ATP or other phosphometabolites .

Advanced Research Questions

Q. How do pathological conditions such as chronic anemia or high-altitude adaptation alter 2,3-DPG regulation, and what experimental models best recapitulate these dynamics?

In chronic anemia, erythrocyte 2,3-DPG levels rise to enhance oxygen offloading. Hypoxia-inducible factors (HIFs) upregulate BPGM expression. Experimental models include:

Q. What are the implications of 2,3-DPG depletion in stored blood products, and how can this be mitigated in transfusion medicine research?

During blood storage, 2,3-DPG levels decline due to acidosis and ATP depletion, impairing oxygen delivery post-transfusion. Mitigation strategies include:

Q. How can metabolomic studies leverage 2,3-DPG as a biomarker for therapeutic response, as seen in rheumatoid arthritis (RA) research?

In RA, elevated 2,3-DPG levels in insufficient responders to methotrexate (MTX) suggest dysregulated glycolysis. Metabolomic workflows include:

Q. What experimental designs address controversies in 2,3-DPG’s role in tissue hypoxia beyond erythrocytes?

Emerging evidence suggests 2,3-DPG modulates non-erythroid cells (e.g., endothelial or cancer cells). Approaches include:

- Cell-specific knockout models : CRISPR-Cas9 deletion of BPGM in non-erythroid tissues.

- Metabolic tracing : C-glucose labeling to track 2,3-DPG synthesis in hypoxic tumors.

Contradictory reports on its extracellular signaling role warrant further exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products